molecular formula C7H13NO3 B13794247 (3,5-Dimethyloxolan-3-yl) carbamate CAS No. 89895-73-8

(3,5-Dimethyloxolan-3-yl) carbamate

Cat. No.: B13794247
CAS No.: 89895-73-8
M. Wt: 159.18 g/mol
InChI Key: KLNLDZDWOIIQAG-UHFFFAOYSA-N
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Description

“(3,5-Dimethyloxolan-3-yl) carbamate” is a carbamate derivative characterized by a substituted oxolane (tetrahydrofuran) ring. The carbamate functional group (–OCONH–) is attached to the 3-position of a 3,5-dimethyloxolane core. This cyclic ether structure distinguishes it from aromatic carbamates like XMC (3,5-dimethylphenyl methylcarbamate) or Mexacarbate (4-dimethylamino-3,5-xylyl methylcarbamate). Carbamates are widely recognized for their acetylcholinesterase (AChE) inhibitory activity, making them effective in pesticidal applications .

Properties

CAS No.

89895-73-8

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(3,5-dimethyloxolan-3-yl) carbamate

InChI

InChI=1S/C7H13NO3/c1-5-3-7(2,4-10-5)11-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

KLNLDZDWOIIQAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)(C)OC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyloxolan-3-yl) carbamate typically involves the reaction of (3,5-Dimethyloxolan-3-yl) alcohol with an isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of (3,5-Dimethyloxolan-3-yl) carbamate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethyloxolan-3-yl) carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Hydrolysis: (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.

    Oxidation: Oxolane derivatives with oxidized functional groups.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethyloxolan-3-yl) carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (3,5-Dimethyloxolan-3-yl) carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis of structurally related carbamates is provided below:

Compound Core Structure Key Substituents Biological Target
(3,5-Dimethyloxolan-3-yl) carbamate Cyclic ether (oxolane) 3,5-dimethyl groups Likely AChE inhibitor (inferred)
XMC (3,5-dimethylphenyl methylcarbamate) Aromatic phenyl ring 3,5-dimethyl groups AChE inhibitor
Mexacarbate Xylyl (dimethylphenyl) 4-dimethylamino, 3,5-dimethyl AChE inhibitor, insecticide
Aldicarb Thiocarbamate Sulfur-containing side chain Potent systemic AChE inhibitor
  • Structural Impact on Activity: The oxolane ring in the target compound introduces an ether oxygen, which may enhance hydrogen-bonding interactions compared to the hydrophobic phenyl ring in XMC. However, steric hindrance from the cyclic structure could reduce binding efficiency to AChE’s catalytic triad . Aldicarb’s thiocarbamate group enhances reactivity, contributing to its extreme potency and rapid AChE inhibition .

Toxicological and Environmental Profiles

Compound Acute Toxicity (LD50, oral rat) Environmental Persistence Metabolism Rate
(3,5-Dimethyloxolan-3-yl) carbamate Not reported Likely moderate (cyclic ethers hydrolyze faster than aromatics) Moderate (inferred)
XMC ~250 mg/kg (high) Moderate (low solubility) High (esterase-mediated hydrolysis)
Mexacarbate ~5 mg/kg (very high) High (aromatic stability) Moderate (resistant to hydrolysis)
Aldicarb ~0.1 mg/kg (extreme) Low (rapid degradation) Slow (persistent in groundwater)
  • Toxicity Mechanisms :
    • The target compound’s cyclic ether may reduce mammalian toxicity compared to Mexacarbate or Aldicarb, as polar groups often limit blood-brain barrier penetration .
    • Aldicarb’s thiocarbamate group increases its lipophilicity, enabling systemic distribution and prolonged toxicity .

AChE Inhibition Efficacy

  • Aldicarb : Causes up to 85% AChE inhibition in aquatic environments due to its high reactivity .
  • Mexacarbate : Moderate inhibition (65–70%) but broader insecticidal spectrum due to its xylyl substituents .
  • XMC : Lower inhibition (~50%) attributed to steric effects from dimethyl groups on the phenyl ring .
  • (3,5-Dimethyloxolan-3-yl) carbamate : Inhibition efficiency is hypothesized to align with XMC, as the oxolane ring may limit access to AChE’s active site gorge .

Metabolic Pathways

  • Carbamates are typically hydrolyzed by esterases or cytochrome P450 enzymes. The oxolane ring’s stability may slow hydrolysis compared to linear carbamates like Aldicarb, extending its environmental half-life .
  • Mexacarbate’s dimethylamino group may undergo N-demethylation, generating toxic metabolites that persist in ecosystems .

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